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Introduction
Hexafluorodisilane (Si2F6) is a silicon- and fluorine-containing gas that is emerging as a

critical precursor and etchant in advanced semiconductor manufacturing processes. Its unique

chemical properties make it suitable for a variety of applications, including plasma etching,

chemical vapor deposition (CVD), and atomic layer deposition (ALD). This document provides

detailed application notes and protocols for the use of hexafluorodisilane in these key

semiconductor fabrication steps.

Plasma Etching
Plasma etching is a cornerstone of semiconductor manufacturing, used to selectively remove

material to create intricate circuit patterns. Hexafluorodisilane is a valuable etchant gas,

particularly for silicon nitride (SiNₓ) and silicon dioxide (SiO₂) films, offering high selectivity and

anisotropy.

Applications
Selective Etching of Silicon Nitride: Hexafluorodisilane-based plasmas can achieve high

etch selectivity of SiNₓ over SiO₂ and silicon (Si), which is crucial for processes like the

formation of self-aligned contacts and spacers in advanced transistor architectures.[1][2]
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Silicon Dioxide Etching: Si2F6 is also effective for etching SiO₂ films, where the fluorine

radicals generated in the plasma react with the silicon dioxide to form volatile silicon

tetrafluoride (SiF₄).[3][4]

Experimental Protocol: Plasma Etching of Silicon Nitride
This protocol describes a typical reactive ion etching (RIE) process for selectively etching

silicon nitride over silicon dioxide.

Materials and Equipment:

Reactive Ion Etching (RIE) system

Hexafluorodisilane (Si2F6) gas source

Oxygen (O₂) and Nitrogen (N₂) gas sources

Silicon wafer with deposited SiNₓ and SiO₂ films

Profilometer for etch depth measurement

Procedure:

Wafer Preparation: Start with a silicon wafer with patterned photoresist over a stack of SiNₓ

and SiO₂ films.

Chamber Preparation: Ensure the RIE chamber is clean and at its base pressure.

Process Parameters: Introduce the etchant and other process gases into the chamber. A

typical process might use a mixture of SF₆/CH₄/N₂/O₂.[5] While specific parameters for Si2F6

are not widely published, a starting point can be inferred from related chemistries.

Plasma Ignition: Apply RF power to ignite the plasma.

Etching: The plasma generates reactive fluorine radicals that etch the silicon nitride. The

process is monitored in real-time, often using optical emission spectroscopy to detect the

endpoint.
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Process Termination: Once the desired etch depth is achieved, extinguish the plasma and

pump out the process gases.

Post-Etch Analysis: Measure the etch rates of SiNₓ and SiO₂ using a profilometer to

determine the selectivity.

Quantitative Data
The following table summarizes typical etch rates and selectivities achieved with fluorine-

containing plasmas. Note that data for Si2F6 is limited, and values for SF₆ and C₂F₆ are

provided as a reference.

Etchant
Gas Mixture

Material
Etch Rate
(nm/min)

Selectivity
(SiNₓ:SiO₂)

Selectivity
(SiNₓ:Si)

Reference

SF₆/CH₄/N₂/

O₂
SiNₓ ~50-100 High High [5]

SF₆/CH₄/N₂/

O₂
SiO₂ Low - - [5]

SF₆/CH₄/N₂/

O₂
Si Very Low - - [5]

CF₄/O₂ SiNₓ 306 13.2 8.9 [1][2]

C₂F₆ SiNₓ Varies
Lower than

CF₄/O₂

Lower than

CF₄/O₂
[1]
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Plasma Etching Experimental Workflow
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Simplified Plasma Etching Reaction Pathway
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Simplified Plasma Etching Reaction Pathway

Chemical Vapor Deposition (CVD)
CVD is a process used to deposit high-quality, high-performance solid materials in thin films.

Hexafluorodisilane can be used as a silicon precursor for the deposition of silicon-based films

such as silicon nitride and amorphous silicon.

Applications
Silicon Nitride Deposition: SiNₓ films are critical as passivation layers, dielectric layers, and

etch masks.[6]
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Amorphous Silicon Deposition: Amorphous silicon (a-Si) is used in thin-film transistors (TFTs)

and solar cells.

Experimental Protocol: PECVD of Silicon Nitride
This protocol outlines a plasma-enhanced CVD (PECVD) process for depositing silicon nitride

films using hexafluorodisilane.

Materials and Equipment:

PECVD system

Hexafluorodisilane (Si2F6) gas source

Ammonia (NH₃) and Nitrogen (N₂) gas sources

Silicon wafer

Ellipsometer for film thickness and refractive index measurement

Procedure:

Substrate Preparation: A clean silicon wafer is loaded into the PECVD chamber.

Chamber Conditions: The chamber is pumped down to the desired base pressure and

heated to the deposition temperature.

Gas Flow: Introduce Si2F6, NH₃, and N₂ into the chamber at controlled flow rates.

Plasma Generation: Apply RF power to create a plasma from the gas mixture.

Deposition: The precursors decompose in the plasma and react on the substrate surface to

form a SiNₓ film.

Process Completion: After the desired deposition time, the gas flow and RF power are turned

off.

Film Characterization: The thickness and refractive index of the deposited film are measured

using an ellipsometer. Further characterization of film properties like stress and composition
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can be performed.[7][8]

Quantitative Data
The properties of PECVD silicon nitride films are highly dependent on deposition parameters.

The following table provides a general overview of how these parameters can influence film

characteristics.

Deposition Parameter
Effect on SiNₓ Film
Properties

Reference

Temperature

Increasing temperature

generally improves film density

and reduces hydrogen content.

[7][8]

Pressure
Affects deposition rate and film

uniformity.
[7]

RF Power

Higher power can increase

deposition rate but may also

increase film stress.

[7]

Gas Flow Ratios (e.g.,

NH₃/SiH₄)

Influences the stoichiometry

(Si/N ratio) and refractive index

of the film.

[9]
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PECVD Experimental Workflow
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Simplified PECVD Reaction Pathway
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Simplified PECVD Reaction Pathway

Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique that offers atomic-level control over film thickness and

conformality. It is based on sequential, self-limiting surface reactions. Hexafluorodisilane is a

potential precursor for the ALD of silicon-based films at low temperatures.[6]

Applications
Gate Dielectrics: Ultra-thin, high-quality dielectric films for advanced transistors.
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Conformal Coatings: Uniformly coating complex 3D structures.

Experimental Protocol: ALD of Silicon Nitride
This protocol describes a typical thermal ALD process for depositing silicon nitride.

Materials and Equipment:

ALD reactor

Hexafluorodisilane (Si2F6) precursor

Ammonia (NH₃) co-reactant

Inert purge gas (e.g., N₂)

Silicon substrate

Ellipsometer

Procedure:

Substrate Loading: A clean silicon substrate is placed in the ALD reactor.

Cycle 1: Si2F6 Pulse: A pulse of Si2F6 is introduced into the chamber. The precursor

chemisorbs onto the substrate surface in a self-limiting reaction.

Purge 1: The chamber is purged with an inert gas to remove any unreacted Si2F6 and

byproducts.

Cycle 1: NH₃ Pulse: A pulse of the co-reactant, NH₃, is introduced. It reacts with the

adsorbed silicon species on the surface to form a layer of silicon nitride.

Purge 2: The chamber is purged again to remove unreacted NH₃ and reaction byproducts.

Repeat Cycles: Steps 2-5 are repeated to grow the film to the desired thickness.

Characterization: The film thickness is measured by an ellipsometer to determine the growth

per cycle (GPC).
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Quantitative Data
The growth per cycle in ALD is a key parameter and is dependent on the precursors and

deposition temperature.

Precursor System
Deposition
Temperature (°C)

Growth Per Cycle
(Å/cycle)

Reference

SiCl₄ + NH₃ 500 ~0.3 [10]

SiH₂Cl₂ + NH₃ 500 ~0.5 [10]

Trisilylamine + N₂/H₂

Plasma
250-350 ~0.5 - 1.0 [11]

Note: Data for Si2F6 is not readily available and would be a subject of further research.

Signaling Pathway and Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://inis.iaea.org/records/0rw4w-08g66
https://inis.iaea.org/records/0rw4w-08g66
https://opus4.kobv.de/opus4-th-wildau/files/1769/042406_1_6.0002424.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ALD Experimental Workflow
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ALD Experimental Workflow
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Simplified ALD Surface Reactions
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Simplified ALD Surface Reactions
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Low-Temperature Silicon Epitaxy
Low-temperature silicon epitaxy is crucial for the fabrication of advanced devices to minimize

dopant diffusion and preserve sharp interfaces. While traditional silicon sources like silane

(SiH₄) and dichlorosilane (SiH₂Cl₂) require higher temperatures for efficient decomposition,

higher-order silanes are being explored for lower-temperature processes.[12]

Hexafluorodisilane, with its Si-Si bond, could potentially offer a pathway to lower-temperature

deposition, although this is an area of active research.

Safety and Handling
Hexafluorodisilane is a hazardous gas and must be handled with extreme caution in a well-

ventilated area by trained personnel.

Hazards: It is toxic if inhaled and can cause severe skin and eye burns. It is also a gas under

pressure and may explode if heated.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye

protection, and face protection. A self-contained breathing apparatus may be necessary.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as moisture.

Spills and Leaks: In case of a leak, evacuate the area and ensure adequate ventilation.

Remove all sources of ignition.

Always refer to the Safety Data Sheet (SDS) for complete and detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.researchgate.net/publication/239010286_Selective_Etching_of_Thick_Si3N4_SiO2_and_Si_by_Using_CF4O2_and_C2F6_Gases_with_or_without_O2_or_Ar_Addition
https://cpseg.eecs.umich.edu/pub/articles/JVSTA_37_031304_2019.pdf
https://www.researchgate.net/figure/Schematic-of-the-surface-reaction-mechanism-for-SiO-2-etching-by-a-fluorocarbon-plasma-I_fig6_224445206
https://www.electrochem.org/dl/ma/201/pdfs/0428.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5457024/
https://files.core.ac.uk/download/pdf/17236899.pdf
https://www.researchgate.net/publication/287392210_Effects_of_substrate_temperature_on_the_properties_of_silicon_nitride_films_by_PECVD
https://pmc.ncbi.nlm.nih.gov/articles/PMC8706910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8706910/
https://inis.iaea.org/records/0rw4w-08g66
https://inis.iaea.org/records/0rw4w-08g66
https://opus4.kobv.de/opus4-th-wildau/files/1769/042406_1_6.0002424.pdf
https://www.princeton.edu/~sturmlab/theses/Keith%20Chung%20Thesis%20Part%201.pdf
https://www.benchchem.com/product/b080809#application-of-hexafluorodisilane-in-semiconductor-manufacturing
https://www.benchchem.com/product/b080809#application-of-hexafluorodisilane-in-semiconductor-manufacturing
https://www.benchchem.com/product/b080809#application-of-hexafluorodisilane-in-semiconductor-manufacturing
https://www.benchchem.com/product/b080809#application-of-hexafluorodisilane-in-semiconductor-manufacturing
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080809?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

